(4R)-4-Hydroxy-4,8-dimethylnon-7-enenitrile
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Overview
Description
(4R)-4-Hydroxy-4,8-dimethylnon-7-enenitrile is an organic compound characterized by its unique structure, which includes a hydroxyl group, a nitrile group, and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-4-Hydroxy-4,8-dimethylnon-7-enenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the use of enantioselective catalysis to introduce the chiral center at the 4-position. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and enantiomeric purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: (4R)-4-Hydroxy-4,8-dimethylnon-7-enenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of (4R)-4-oxo-4,8-dimethylnon-7-enenitrile.
Reduction: Formation of (4R)-4-hydroxy-4,8-dimethylnon-7-enamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4R)-4-Hydroxy-4,8-dimethylnon-7-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4R)-4-Hydroxy-4,8-dimethylnon-7-enenitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(4R,8RS)-4,8-Dimethyldecanal: An analog used as an insect pheromone.
(4R)-Methylnonan-1-ol: A compound with similar structural features used as a sex pheromone in insects.
Uniqueness: (4R)-4-Hydroxy-4,8-dimethylnon-7-enenitrile is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties
Properties
CAS No. |
587875-21-6 |
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Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
(4R)-4-hydroxy-4,8-dimethylnon-7-enenitrile |
InChI |
InChI=1S/C11H19NO/c1-10(2)6-4-7-11(3,13)8-5-9-12/h6,13H,4-5,7-8H2,1-3H3/t11-/m1/s1 |
InChI Key |
MIEUKWYVXCQBAW-LLVKDONJSA-N |
Isomeric SMILES |
CC(=CCC[C@](C)(CCC#N)O)C |
Canonical SMILES |
CC(=CCCC(C)(CCC#N)O)C |
Origin of Product |
United States |
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